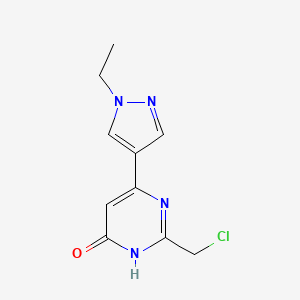
2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a chloromethyl group and a pyrazolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a nucleophilic substitution reaction using a suitable pyrazole derivative.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group on the pyrimidine ring can undergo oxidation to form a ketone.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a methyl-substituted pyrimidine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It may be used in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol depends on its specific application:
Enzyme Inhibition: It may act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding.
Receptor Binding: It may interact with specific receptors in the body, modulating their activity and leading to a physiological response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Chloromethyl)-6-(1H-pyrazol-4-yl)pyrimidin-4-ol: Lacks the ethyl group on the pyrazole ring.
2-(Bromomethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol: Has a bromomethyl group instead of a chloromethyl group.
2-(Chloromethyl)-6-(1-ethyl-1H-imidazol-4-yl)pyrimidin-4-ol: Contains an imidazole ring instead of a pyrazole ring.
Uniqueness
2-(Chloromethyl)-6-(1-ethyl-1H-pyrazol-4-yl)pyrimidin-4-ol is unique due to the presence of both a chloromethyl group and an ethyl-substituted pyrazole ring, which may confer specific chemical reactivity and biological activity not observed in similar compounds.
Eigenschaften
Molekularformel |
C10H11ClN4O |
|---|---|
Molekulargewicht |
238.67 g/mol |
IUPAC-Name |
2-(chloromethyl)-4-(1-ethylpyrazol-4-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H11ClN4O/c1-2-15-6-7(5-12-15)8-3-10(16)14-9(4-11)13-8/h3,5-6H,2,4H2,1H3,(H,13,14,16) |
InChI-Schlüssel |
VBBUNFGPTNFIDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)C2=CC(=O)NC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-2-(4-iodophenyl)benzo[d]oxazol-5-amine](/img/structure/B15054732.png)
![4-((1,3-Dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazin-5-yl)amino)benzene-1-sulfonyl chloride](/img/structure/B15054741.png)
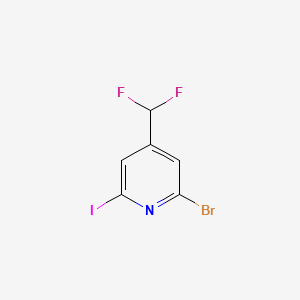
![2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B15054754.png)
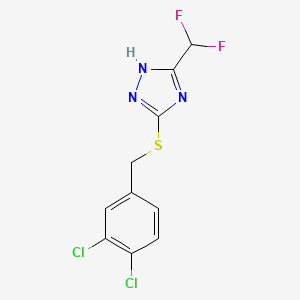
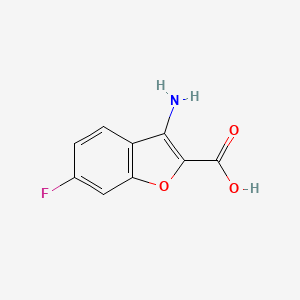
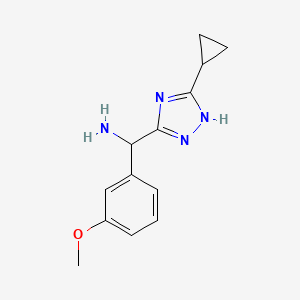
![N-Allyl-8-benzyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B15054785.png)
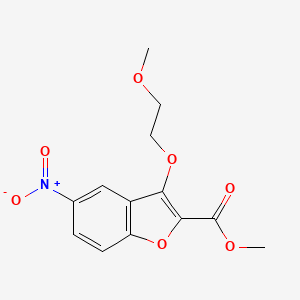
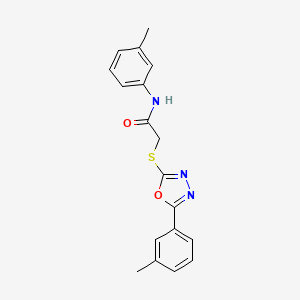
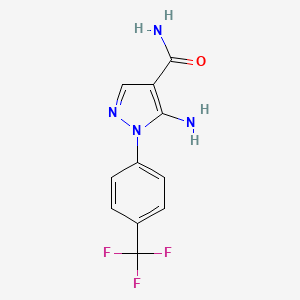
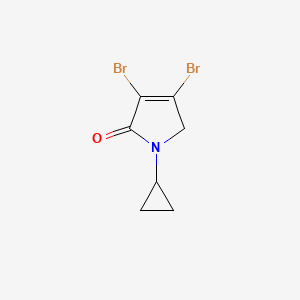

![2-Bromo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-amine](/img/structure/B15054830.png)
